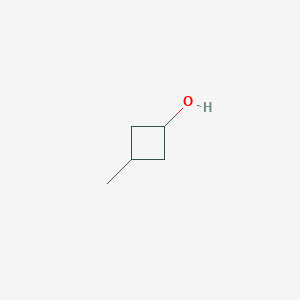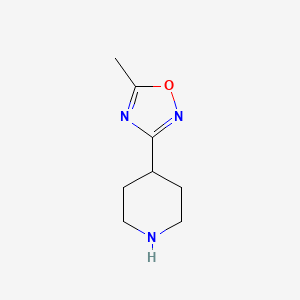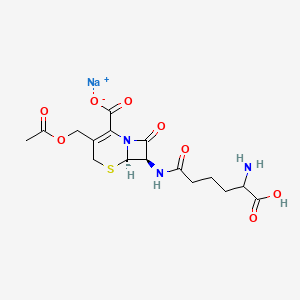
头孢菌素C钠
描述
Cephalosporin C sodium is a sodium salt form of cephalosporin C, an antibiotic derived from the fungus Acremonium. It belongs to the cephalosporin class of antibiotics, which are structurally and functionally related to penicillins. Cephalosporin C sodium is known for its stability in acidic conditions and its ability to inhibit bacterial cell wall synthesis, making it a valuable intermediate in the production of various cephalosporin antibiotics .
科学研究应用
Cephalosporin C sodium has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various cephalosporin antibiotics.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Serves as a lead compound for developing new antibiotics with improved efficacy and reduced resistance.
Industry: Employed in the large-scale production of cephalosporin antibiotics, contributing to the pharmaceutical industry
生化分析
Biochemical Properties
Cephalosporin C sodium interacts with various enzymes and proteins in biochemical reactions. It acts by inhibiting penicillin-binding proteins , which are essential for the synthesis of the bacterial cell wall. This interaction disrupts cell wall synthesis, leading to the death of the bacteria .
Cellular Effects
Cephalosporin C sodium has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of the bacterial cell wall, which is crucial for maintaining the structural integrity of the cell . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Cephalosporin C sodium involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting penicillin-binding proteins . These proteins are involved in the final transpeptidation step in the synthesis of the peptidoglycan layer of the bacterial cell wall .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cephalosporin C sodium can change over time. It strongly absorbs ultraviolet light, is stable to acid, is non-toxic, and has in vivo activity in mice . The extent of extraction of Cephalosporin C sodium was small due to its high hydrophilicity .
Metabolic Pathways
Cephalosporin C sodium is involved in several metabolic pathways. It is the product of the biosynthesis pathway of third-generation cephalosporins . This process involves the exchange of acetyl CoA into DAC .
准备方法
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium is typically produced through fermentation processes involving the fungus Acremonium chrysogenum. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate cephalosporin C. The sodium salt form is then obtained by neutralizing cephalosporin C with sodium hydroxide .
Industrial Production Methods: Industrial production of cephalosporin C sodium involves large-scale fermentation in bioreactors. The process includes:
Inoculation: Introducing Acremonium chrysogenum into a nutrient-rich medium.
Fermentation: Maintaining optimal conditions (temperature, pH, aeration) to maximize yield.
Purification: Using techniques such as ion-exchange chromatography and solvent extraction to purify the compound.
Conversion to Sodium Salt: Neutralizing the purified cephalosporin C with sodium hydroxide to form cephalosporin C sodium
化学反应分析
Types of Reactions: Cephalosporin C sodium undergoes various chemical reactions, including:
Hydrolysis: Breaking down into smaller fragments under acidic or basic conditions.
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Substitution: Replacing functional groups with other chemical groups to form derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Employing reagents like acyl chlorides or alkyl halides under controlled conditions
Major Products:
Hydrolysis: Produces smaller fragments like 7-aminocephalosporanic acid.
Oxidation: Forms oxidized derivatives with altered functional groups.
Substitution: Generates various cephalosporin derivatives with modified antibacterial properties
作用机制
Cephalosporin C sodium exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, resulting in the death of the bacteria. The compound targets the transpeptidation step in cell wall synthesis, preventing the cross-linking of peptidoglycan chains .
相似化合物的比较
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cefalotin: A synthetic analog of cephalosporin C with enhanced antibacterial properties.
Cefuroxime: A second-generation cephalosporin with broader activity against gram-negative bacteria
Uniqueness of Cephalosporin C Sodium: Cephalosporin C sodium is unique due to its stability in acidic conditions and its role as a precursor in the synthesis of various cephalosporin antibiotics. Unlike some other cephalosporins, it is not widely used clinically due to its lower antibacterial activity but serves as a crucial intermediate in the production of more potent derivatives .
属性
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWLVUKHUSRPCG-BJIHTTGYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N3NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-24-5 (Parent) | |
| Record name | Cephalosporin C sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20199687 | |
| Record name | Cephalosporin C sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-04-0 | |
| Record name | Cephalosporin C sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin C sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)


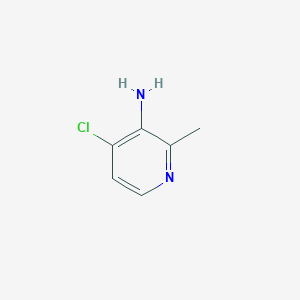
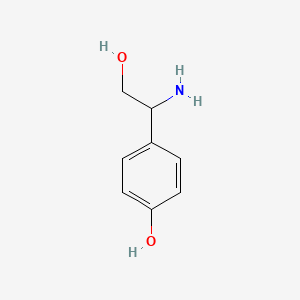

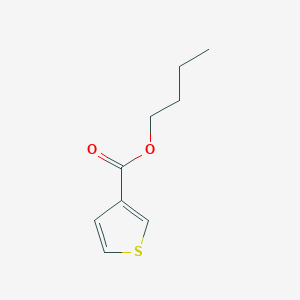
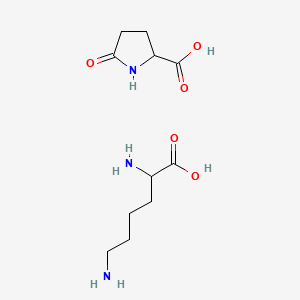
![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)
